N-allyl-5-chloro-2-nitrobenzamide
Description
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64g/mol |
IUPAC Name |
5-chloro-2-nitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13(15)16/h2-4,6H,1,5H2,(H,12,14) |
InChI Key |
MJZAVFJYGFWEGB-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Key structural analogues of N-allyl-5-chloro-2-nitrobenzamide differ in substituent groups on the benzene ring or the amide nitrogen. Below is a comparative analysis based on physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
The hydroxyl group in N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide improves aqueous solubility, making it suitable for in vitro assays .
Bioactivity and Applications :
- Clonitralid demonstrates commercial use as a molluscicide, attributed to its dual chloro and nitro groups, which enhance electrophilic reactivity toward biological targets .
- 2-Chloro-5-nitro-N-phenylbenzamide (DrugBank DB07863) is an experimental kinase inhibitor, highlighting the role of the phenyl group in target binding .
Synthetic Utility :
Structural-Activity Relationship (SAR) Trends
- Nitro Group Position : The nitro group at position 2 (ortho to the amide) in this compound and its analogues is critical for electron-withdrawing effects, stabilizing the amide bond and influencing reactivity .
- Halogen Substitution : Chlorine at position 5 enhances electrophilicity and resistance to metabolic degradation, a feature shared with Clonitralid .
- Amide Nitrogen Modifications : Allyl and cyclopropyl groups on the amide nitrogen modulate steric bulk, affecting binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
